molecular formula C9H17NO3 B1624634 Tert-butyl N-(1-oxobutan-2-yl)carbamate CAS No. 346690-97-9

Tert-butyl N-(1-oxobutan-2-yl)carbamate

Cat. No.: B1624634
CAS No.: 346690-97-9
M. Wt: 187.24 g/mol
InChI Key: NBDAUFXJXMBQRC-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 g/mol . The IUPAC name for this compound is tert-butyl 1-formylpropylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12) . The Canonical SMILES structure is CCC(C=O)NC(=O)OC(C)(C)C .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.24 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 187.12084340 g/mol . The topological polar surface area is 55.4 Ų . The compound has 13 heavy atoms .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Photoredox-Catalyzed Cascade Reactions : A study by Wang et al. (2022) highlighted the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones. This methodology enables the construction of 3-aminochromones, demonstrating the compound's role in facilitating new synthetic pathways under mild conditions Wang et al., 2022.

Materials Science and Sensory Materials

  • Nanofiber Construction for Volatile Acid Vapors Detection : Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, showing that tert-butyl groups play a crucial role in gel formation and highlighting the potential of such materials in detecting acid vapors due to strong blue light emission from xerogel-based films Sun et al., 2015.

Chemical Kinetics and Environmental Applications

  • Oxidation of Methyl tert-butyl Ether (MTBE) : Research by Brocard et al. (1983) into the oxidation kinetics of MTBE, which shares structural similarities with tert-butyl N-(1-oxobutan-2-yl)carbamate, provided insights into its less reactive nature compared to alkanes and its potential environmental impact. This study underscores the importance of understanding the chemical behavior of such compounds in environmental contexts Brocard et al., 1983.

Synthetic Methodologies and Chemical Transformations

  • Curtius Rearrangement for Boc-protected Amines : Lebel and Leogane (2005) developed a method involving tert-butyl carbamate for the synthesis of Boc-protected amines through a Curtius rearrangement, demonstrating its utility in the efficient and mild synthesis of protected amino acids and amines Lebel & Leogane, 2005.

Atmospheric CO2 Fixation

  • Cyclizative Fixation of CO2 : Takeda et al. (2012) reported on the use of tert-butyl nitrite in the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This innovative approach highlights the compound's potential in carbon capture and utilization strategies Takeda et al., 2012.

Properties

IUPAC Name

tert-butyl N-(1-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDAUFXJXMBQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461201
Record name tert-Butyl (1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346690-97-9
Record name tert-Butyl (1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-(1-oxobutan-2-yl)carbamate
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